N-(3-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-(3-FLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a fluorophenyl group, a pyrazolopyrimidine core, and a hydroxyethyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Attachment of the hydroxyethyl group: This can be done through alkylation reactions.
Final assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrazolopyrimidine core.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might be candidates for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE
- N-(3-METHOXYPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE
Uniqueness
The presence of the fluorophenyl group in N-(3-FLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs.
Properties
Molecular Formula |
C15H14FN5O3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H14FN5O3S/c16-9-2-1-3-10(6-9)18-12(23)8-25-15-19-13-11(14(24)20-15)7-17-21(13)4-5-22/h1-3,6-7,22H,4-5,8H2,(H,18,23)(H,19,20,24) |
InChI Key |
BYVYTNIGHNORDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Origin of Product |
United States |
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